molecular formula C11H16N2OS B3270175 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea CAS No. 52266-72-5

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

Cat. No. B3270175
CAS RN: 52266-72-5
M. Wt: 224.32 g/mol
InChI Key: DQXAWIJZQJGVHS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that has a potent antioxidant property and has been shown to have various biochemical and physiological effects.

Mechanism of Action

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea also has a metal-chelating property that can prevent the formation of reactive oxygen species by binding to metal ions such as iron and copper.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has been shown to have cardioprotective effects and can reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is a potent antioxidant agent that has been extensively used in scientific research. It has several advantages, including its ability to scavenge free radicals, protect cells from oxidative damage, and improve mitochondrial function. However, 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea also has some limitations. It can be toxic at high doses and can interfere with some assays that rely on the formation of free radicals. Additionally, 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea can be unstable in some experimental conditions, which can affect its antioxidant activity.

Future Directions

There are several future directions for the use of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea in scientific research. One potential application is in the development of new therapies for diseases that are associated with oxidative stress, such as cancer, Alzheimer's disease, and diabetes. 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea could also be used to investigate the role of oxidative stress in aging and age-related diseases. Additionally, 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea could be used in combination with other antioxidants to enhance their efficacy and reduce their toxicity. Further research is needed to fully understand the potential applications of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea in scientific research.
Conclusion:
In conclusion, 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is a synthetic compound that has been extensively used in scientific research. It has potent antioxidant properties and has been shown to have various biochemical and physiological effects. 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has several advantages, including its ability to scavenge free radicals and protect cells from oxidative damage. However, it also has some limitations, including its toxicity at high doses and its instability in some experimental conditions. Further research is needed to fully understand the potential applications of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea in scientific research.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has been extensively used in scientific research as an antioxidant agent. It has been shown to scavenge free radicals and protect cells from oxidative damage. 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has been used to study the effects of oxidative stress on various biological systems, including the nervous system, cardiovascular system, and immune system. It has also been used to investigate the role of oxidative stress in various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-3-4-10(7-9(8)2)13-11(15)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXAWIJZQJGVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369667
Record name GNF-Pf-3762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

CAS RN

52266-72-5
Record name NSC143339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GNF-Pf-3762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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